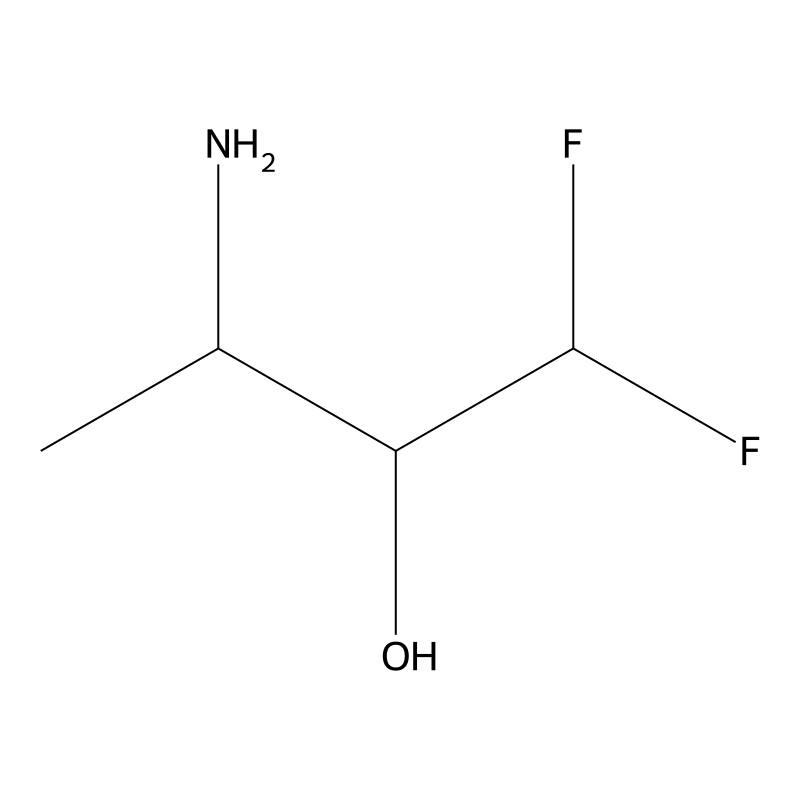

3-Amino-1,1-difluorobutan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Amino-1,1-difluorobutan-2-ol is an organic compound characterized by the presence of an amino group and two fluorine atoms on a butanol backbone. Its molecular formula is and it has a molecular weight of approximately 115.12 g/mol. This compound features a hydroxyl group (-OH) at the second carbon, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups under suitable conditions.

- Hydrolysis: The compound can be hydrolyzed to yield corresponding amines and alcohols when treated with acids or bases.

- Oxidation and Reduction: Depending on the reagents used, the alcohol group can be oxidized to form ketones or aldehydes, while the amino group can undergo reduction to form amines.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-Amino-1,1-difluorobutan-2-ol exhibits significant biological activity. Its fluorinated structure enhances its interaction with biological targets, potentially influencing enzyme kinetics and receptor binding. Studies suggest that compounds with similar structures may act as enzyme inhibitors or modulators in biochemical pathways, making them candidates for drug development and therapeutic applications.

The synthesis of 3-Amino-1,1-difluorobutan-2-ol can be achieved through several methods:

- Fluorination of Butanol Derivatives: Starting from 1-butanol or its derivatives, fluorination can be performed using reagents such as sulfur tetrafluoride or other fluorinating agents.

- Amination Reactions: The introduction of an amino group can be accomplished through reductive amination processes involving suitable carbonyl precursors.

- Multi-step Synthesis: A combination of alkylation, fluorination, and amination steps may be employed to construct the desired compound.

These methods allow for the efficient production of 3-Amino-1,1-difluorobutan-2-ol in both laboratory and industrial settings.

3-Amino-1,1-difluorobutan-2-ol has several notable applications:

- Pharmaceutical Development: Due to its biological activity, it is explored as a potential lead compound for drug design aimed at specific diseases.

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Its unique properties may find applications in developing new materials with specific functionalities.

Studies on the interactions of 3-Amino-1,1-difluorobutan-2-ol with biological macromolecules indicate that its structure allows it to form stable complexes with enzymes and receptors. The presence of fluorine enhances its specificity and binding affinity, which is crucial for its potential use as an inhibitor in biochemical pathways. Understanding these interactions is essential for exploring its therapeutic potentials.

Several compounds share structural similarities with 3-Amino-1,1-difluorobutan-2-ol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-1-fluorobutan-2-ol | Contains one fluorine atom; simpler structure | |

| 4-Amino-1,1,1-trifluorobutan-2-ol | Three fluorine atoms; distinct reactivity | |

| 4-Amino-2,2-difluorobutan-1-ol | Different position of fluorine; altered properties | |

| 5-Amino-1-pentanol | Longer carbon chain; different functional groups |

Uniqueness

What sets 3-Amino-1,1-difluorobutan-2-ol apart from its analogs is its specific arrangement of functional groups—particularly the presence of two fluorine atoms at the first carbon position alongside the amino group. This configuration significantly influences its chemical reactivity and biological activity, making it a valuable compound in research and application settings. Its unique properties could lead to advancements in drug development and material science.

The synthesis of 3-amino-1,1-difluorobutan-2-ol represents a significant challenge in organofluorine chemistry due to the presence of both difluoromethyl and amino alcohol functionalities within a single molecule [1]. This fluorinated amino alcohol compound requires sophisticated synthetic approaches that can effectively introduce difluoromethyl groups while maintaining stereochemical control [2] [3]. The development of efficient synthetic methodologies for such compounds has become increasingly important due to their potential applications in pharmaceutical and agrochemical research [4] [5].

Nucleophilic Difluoromethylation Strategies

Nucleophilic difluoromethylation represents one of the most versatile approaches for constructing difluoromethyl-containing compounds such as 3-amino-1,1-difluorobutan-2-ol [6] [7]. These strategies typically employ difluoromethyl anion equivalents that can undergo nucleophilic substitution or addition reactions with appropriate electrophilic substrates [2] [8].

The use of difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent has proven particularly effective for primary alkyl halides [6] [7]. This reagent functions through a nucleophilic substitution-reductive desulfonylation mechanism, providing access to difluoromethylated products under relatively mild conditions [6]. The reaction typically requires strong bases such as potassium hydride or sodium amide to generate the nucleophilic species [7].

Trimethylsilyl-based difluoromethylation reagents offer another powerful approach for nucleophilic difluoromethylation [2]. The trimethylsilyl difluoroacetate system operates through fluoride ion activation, typically using tetrabutylammonium triphenyldifluorosilicate as the fluoride source [2]. These reactions can be conducted at low temperatures, often between negative seventy-eight degrees Celsius and room temperature, providing excellent chemical yields ranging from seventy to ninety-five percent [2].

A particularly innovative nucleophilic difluoromethylation strategy involves the use of difluoromethyl 2-pyridyl sulfoximine as a stereoselective difluoromethylation reagent [9]. This approach enables the introduction of difluoro(aminosulfonyl)methyl groups into carbonyls, imines, and alkyl halides with high stereoselectivity [9]. The reaction proceeds through initial nucleophilic addition followed by aromatic carbon-sulfur bond cleavage via substitution nucleophilic aromatic ipso-substitution [9].

| Reagent | Substrate Type | Base/Activator | Temperature | Yield Range |

|---|---|---|---|---|

| Difluoromethyl phenyl sulfone | Primary alkyl halides | Base (potassium hydride, sodium amide) | Room temperature to 60°C | 70-85% |

| Trimethylsilyl difluoroacetate | Aldehydes and ketones | Fluoride ion (tetrabutylammonium triphenyldifluorosilicate) | -78°C to room temperature | 70-95% |

| Difluoromethyl 2-pyridyl sulfoximine | Carbonyls, imines, alkyl halides | Sodium hydride, ethanethiol | 0°C to room temperature | 60-90% |

| Difluoromethyl phosphonium bromide | Aldehydes and ketones | Cesium carbonate | 80-100°C | 65-90% |

| Bromodifluoroacetate | Imines and chiral oxazolidines | Zinc metal | 0°C to room temperature | 64-95% |

Direct nucleophilic difluoromethylation using difluoromethyl phosphonium bromide has emerged as an efficient method for carbonyl compounds [10]. This approach utilizes cesium carbonate as both nucleophile and base, leading to direct transfer of the difluoromethyl group through a five-coordinate phosphorus intermediate [10]. The reaction mechanism involves carbonate anion attack at the positive phosphonium center, followed by decarboxylation and nucleophilic attack at the carbonyl carbon [10].

Stereoselective Synthesis Approaches

Stereoselective synthesis of 3-amino-1,1-difluorobutan-2-ol requires careful control of multiple stereogenic centers within the molecule [11] [12]. Several sophisticated methodologies have been developed to address the stereochemical challenges associated with difluoromethylated amino alcohols [13] [3].

Chiral auxiliary-mediated approaches represent a well-established strategy for stereoselective difluoromethylation [11] [12]. Evans oxazolidinones have proven particularly effective for controlling diastereoselectivity in difluoromethylation reactions [12]. These chiral auxiliaries can direct the approach of difluoromethylating reagents, leading to high diastereomeric excesses often exceeding ninety-nine percent [12]. The auxiliary can be subsequently removed through selective cleavage to provide optically pure difluoro-amino acid derivatives [12].

Frustrated Lewis Pair mediated monoselective carbon-fluorine activation offers a unique approach to stereoselective difluoroalkyl synthesis [14] [15]. This methodology enables desymmetrization of geminal difluoroalkanes using chiral sulfide Lewis base components [14] [15]. The stereoselective reaction provides high yields of diastereomeric sulfonium salts with diastereomeric ratios reaching ninety-five to five [14] [15]. The distribution of diastereomers is thermodynamically controlled through facile sulfide exchange processes [15].

Asymmetric copper-catalyzed difluoromethylation represents a breakthrough in direct stereoselective difluoromethyl transformation [16] [17]. This approach employs difluoromonochloromethane as the direct precursor of difluorocarbene species, enabling unprecedented direct conversion of amino esters into corresponding difluoromethyl amino acid products [16] [17]. The reaction achieves excellent enantioselectivities while maintaining good yields, creating opportunities for preparing diverse libraries of biologically important difluoromethyl derivatives [17].

| Method | Stereoselectivity | Substrate Scope | Key Advantage |

|---|---|---|---|

| Chiral auxiliary (Evans oxazolidinones) | Up to 99% diastereomeric excess | α,α-Difluoro-β-amino acids | High diastereoselectivity |

| Frustrated Lewis Pair mediated | Up to 95:5 diastereomeric ratio | Geminal difluoroalkanes | Thermodynamic control |

| Asymmetric copper-catalyzed difluoromethylation | Up to 99% enantiomeric excess | Amino acid derivatives | Direct difluorocarbene insertion |

| Chiral amine-catalyzed fluorination | Up to 90% enantiomeric excess | Quaternary fluorinated centers | Quaternary stereocenter formation |

| Enzymatic asymmetric reduction | Up to >99% enantiomeric excess, >99% diastereomeric excess | Fluorinated amino alcohols | Green chemistry approach |

Enzymatic approaches have emerged as environmentally friendly alternatives for stereoselective synthesis of fluorinated amino alcohols [18] [3]. Alcohol dehydrogenases demonstrate remarkable stereoselectivity in reducing trifluoroacetyl groups under optimized conditions [3]. These biocatalytic systems can achieve exceptional stereocontrol with enantiomeric excesses and diastereomeric excesses both exceeding ninety-nine percent [3]. The enzymatic approach operates under aqueous conditions at mild temperatures, making it particularly attractive for large-scale synthesis [3].

Catalytic Asymmetric Routes

Catalytic asymmetric synthesis provides the most efficient approach for accessing enantiomerically pure 3-amino-1,1-difluorobutan-2-ol [17] [4] [19]. These methodologies combine the advantages of catalytic efficiency with precise stereochemical control, enabling practical synthesis of complex fluorinated molecules [20] [21].

Copper-catalyzed enantioselective difluoromethylation has revolutionized the field of asymmetric difluoromethyl synthesis [16] [17]. The catalytic system employs chiral amino alcohol ligands in combination with copper salts to achieve highly enantioselective difluorocarbene insertion reactions [17]. These transformations typically operate at temperatures between zero and twenty-five degrees Celsius over twelve to twenty-four hour reaction periods [17]. The methodology delivers chiral difluoromethyl amino acids as mechanism-based inhibitors with excellent enantioselectivities ranging from eighty-five to ninety-nine percent enantiomeric excess [16] [17].

Nickel-catalyzed asymmetric difluoroalkylation represents another powerful catalytic approach [22] [4]. These systems utilize chiral phosphine ligands, particularly those derived from 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, to achieve stereoselective carbon-carbon bond formation [22]. The nickel-catalyzed processes typically require elevated temperatures between sixty and eighty degrees Celsius and extended reaction times of eight to sixteen hours [22]. Enantioselectivities achieved through nickel catalysis generally range from seventy to ninety-five percent enantiomeric excess [22].

Rhodium-catalyzed asymmetric cyclopropanation using difluoroalkyl-substituted carbenes offers a unique route to chiral difluoroalkyl-substituted cyclopropanes [19]. This methodology employs chiral dirhodium catalysts with carboxylate ligands to achieve high enantioselectivity [19]. The reaction represents the first asymmetric cyclopropanation of alkenes with difluoroalkyl carbenes, featuring high yields, high enantioselectivity, and broad substrate scope [19]. Enantiomeric excesses typically range from eighty to ninety-eight percent under ambient temperature conditions [19].

| Catalyst System | Ligand Type | Enantioselectivity | Reaction Type | Typical Conditions |

|---|---|---|---|---|

| Copper/chiral ligand | Chiral amino alcohol | 85-99% enantiomeric excess | Difluorocarbene insertion | 0-25°C, 12-24 h |

| Nickel/chiral phosphine | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl derivatives | 70-95% enantiomeric excess | Cross-coupling | 60-80°C, 8-16 h |

| Rhodium/chiral dirhodium | Chiral carboxylate | 80-98% enantiomeric excess | Cyclopropanation | Room temperature, 4-12 h |

| Iridium/chiral phosphoramidite | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-derived | 88-96% enantiomeric excess | Desymmetrization | 100-120°C, 12-48 h |

| Palladium/chiral diphosphine | Xantphos-type | 65-88% enantiomeric excess | Transmetalation | 80-100°C, 16-24 h |

Iridium-catalyzed desymmetrization of difluoromethylene groups through carbon-fluorine bond activation provides access to tertiary stereogenic centers containing fluorine [23]. This methodology employs chiral phosphoramidite ligands derived from 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl to achieve high enantioselectivity [23]. The iridium-catalyzed process operates at elevated temperatures between one hundred and one hundred twenty degrees Celsius over extended reaction periods of twelve to forty-eight hours [23]. The methodology achieves enantiomeric excesses ranging from eighty-eight to ninety-six percent while demonstrating broad functional group tolerance [23].

Solvent Effects on Diastereoselectivity

Solvent selection plays a crucial role in controlling diastereoselectivity during the synthesis of 3-amino-1,1-difluorobutan-2-ol [2] [24] [25]. The choice of reaction medium can dramatically influence the stereochemical outcome through various mechanisms including solvation effects, coordination to metal centers, and stabilization of transition states [24] [26].

Nonpolar solvents such as toluene and n-hexane have demonstrated superior performance in promoting anti-diastereoselectivity in difluoromethylation reactions [2] [25]. In toluene, diastereomeric ratios favoring the anti-isomer can reach eighty-nine to eleven, representing optimal selectivity for these transformations [2]. The enhanced selectivity in nonpolar media results from minimized solvation of reaction intermediates, allowing for more selective approach of difluoromethylating reagents [2] [25].

Polar aprotic solvents exhibit varied effects on diastereoselectivity depending on their coordinating ability [24] [27]. Tetrahydrofuran provides moderate diastereoselectivity with anti to syn ratios of approximately seventy-five to twenty-five through partial coordination to metal centers [24]. Dichloromethane facilitates chelated transition states, resulting in anti to syn ratios of seventy to thirty [24]. The phenomenon of reversed diastereoselectivity between dichloromethane and tetrahydrofuran suggests different mechanistic pathways involving chelated cyclic transition states in dichloromethane versus nonchelated acyclic transition states in tetrahydrofuran [24].

Dimethylformamide, as a strongly coordinating polar aprotic solvent, generally reduces diastereoselectivity due to strong coordination that interferes with selective substrate approach [2] [25]. The anti to syn ratio in dimethylformamide typically decreases to sixty-five to thirty-five, representing the lowest selectivity among commonly used solvents [2]. This reduction in selectivity results from the strong donor properties of dimethylformamide, which competes effectively with substrate coordination [25].

| Solvent | Polarity | Diastereomeric Ratio (anti:syn) | Effect on Selectivity | Mechanism |

|---|---|---|---|---|

| Toluene | Nonpolar | 89:11 | Enhances anti-selectivity | Minimizes solvation of intermediates |

| Tetrahydrofuran | Polar aprotic | 75:25 | Moderate selectivity | Partial coordination to metal centers |

| Dichloromethane | Polar aprotic | 70:30 | Chelation effects | Facilitates chelated transition states |

| Dimethylformamide | Polar aprotic | 65:35 | Reduced selectivity | Strong coordination reduces selectivity |

| Acetonitrile | Polar aprotic | 68:32 | Moderate selectivity | Intermediate coordination effects |

| n-Hexane | Nonpolar | 85:15 | Good anti-selectivity | Minimal solvation effects |

Temperature effects in conjunction with solvent choice provide additional control over stereochemical outcomes [28] [29]. Lower temperatures generally enhance diastereoselectivity by slowing competing reaction pathways and allowing for more selective processes [28]. However, the optimal temperature depends significantly on the solvent system employed, with some combinations showing improved selectivity at elevated temperatures due to thermodynamic equilibration [29].

Thermal Stability and Decomposition Profiles

The thermal behavior of 3-amino-1,1-difluorobutan-2-ol is characterized by its stability profile and decomposition pathways, which are influenced by the unique combination of amino, hydroxyl, and difluoro functional groups. Thermogravimetric analysis provides critical insights into the thermal decomposition characteristics of this fluorinated amino alcohol.

Based on structural similarities with related fluorinated compounds, thermal decomposition of 3-amino-1,1-difluorobutan-2-ol likely follows a multi-stage process. Studies on amino alcohols demonstrate that thermal decomposition typically occurs in distinct temperature ranges: initial dehydration and volatile loss (40-200°C), primary decomposition of organic functional groups (200-400°C), and final carbonization processes (400-600°C) [8] [9].

For fluorinated amino alcohols, the thermal stability is generally enhanced compared to their non-fluorinated counterparts due to the strength of C-F bonds [10] [11]. Research on perfluorinated and partially fluorinated compounds indicates that C-F bond dissociation energies are significantly higher than C-H bonds, typically ranging from 105-130 kcal/mol for C-F compared to 85-105 kcal/mol for C-H bonds [11]. This enhanced bond strength contributes to improved thermal stability of the fluorinated segments.

The primary thermal decomposition pathways for 3-amino-1,1-difluorobutan-2-ol are expected to involve:

Initial dehydration and deamination (150-250°C): Loss of amino groups and hydroxyl functionalities through elimination reactions [9] [12]

C-C bond cleavage (250-400°C): Scission of carbon-carbon bonds in the alkyl chain, particularly at positions adjacent to electronegative substituents [10] [11]

Defluorination processes (>400°C): Elimination of hydrogen fluoride and formation of fluorinated fragments [10] [11]

Studies on related fluorinated alcohols demonstrate that the onset decomposition temperature (T_onset) for compounds containing difluoromethyl groups typically occurs in the range of 200-300°C [13] [11]. The thermal decomposition kinetics generally follow pseudo-zero-order rate expressions, with activation energies ranging from 150-250 kJ/mol for fluorinated organic compounds [14].

Thermogravimetric analysis of similar amino alcohol compounds shows characteristic mass loss patterns [8] [9]. The initial stage (up to 200°C) typically accounts for 5-15% mass loss due to moisture and volatile impurities. The major decomposition stage (200-400°C) represents 60-80% of the total mass loss, corresponding to breakdown of the organic framework. The final stage (400-600°C) involves residual decomposition and carbonization, accounting for the remaining 10-20% mass loss [8].

The thermal stability of 3-amino-1,1-difluorobutan-2-ol is expected to be intermediate between purely organic amino alcohols and highly fluorinated compounds. The presence of fluorine atoms provides enhanced thermal stability through stronger C-F bonds, while the amino and hydroxyl groups introduce sites for thermal decomposition at moderate temperatures [9] [12].

Solubility Characteristics in Polar/Non-Polar Media

The solubility behavior of 3-amino-1,1-difluorobutan-2-ol reflects the dual nature of its molecular structure, combining hydrophilic amino and hydroxyl groups with the lipophilic difluoromethyl moiety. This amphiphilic character results in distinctive solubility patterns across different solvent systems.

Solubility in Polar Solvents

In polar protic solvents, 3-amino-1,1-difluorobutan-2-ol demonstrates significant solubility due to its hydrogen bonding capabilities [15] [16]. The amino group (pKa ≈ 9-10) and hydroxyl group can participate in extensive hydrogen bonding networks with polar solvents such as water, methanol, and ethanol [17] [16]. Studies on related amino alcohols indicate that compounds with similar structures typically exhibit high water solubility, often exceeding 10 g/100 mL at room temperature [17] [16].

The compound's topological polar surface area of 46.25 Ų and LogP value of -0.0404 suggest favorable interactions with polar media [1]. This hydrophilic character is consistent with other amino alcohols that demonstrate miscibility with water and polar organic solvents [18] [16]. The negative LogP value indicates preferential partitioning into aqueous phases over organic phases [15].

Research on fluorinated amino alcohols demonstrates that the presence of fluorine atoms can modify solubility patterns through unique fluorine-solvent interactions [7] [19]. Fluorinated alcohols often exhibit enhanced solubility in polar solvents due to the ability of fluorine to participate in hydrogen bonding as an acceptor, although this interaction is weaker than traditional oxygen or nitrogen-centered hydrogen bonds [19].

Solubility in Non-Polar Solvents

The solubility of 3-amino-1,1-difluorobutan-2-ol in non-polar solvents is expected to be limited due to the predominance of polar functional groups [21] [22]. The difluoromethyl group, while providing some hydrophobic character, is insufficient to overcome the strong hydrophilic contributions from the amino and hydroxyl functionalities [21] [23].

Studies on fluorinated compounds indicate that the presence of fluorine atoms does not necessarily improve solubility in non-polar solvents, as fluorine maintains high electronegativity and can create dipolar interactions [21] [24]. Compounds with similar structures typically show poor solubility in hydrocarbons, ethers, and other non-polar organic solvents [21] [22].

Mixed Solvent Systems

The amphiphilic nature of 3-amino-1,1-difluorobutan-2-ol suggests optimal solubility in mixed polar/non-polar solvent systems [17] [25]. Studies on amino alcohol solubility in water-ethanol mixtures demonstrate that intermediate alcohol concentrations often provide enhanced solubility for bifunctional molecules [17].

Research on fluorinated alcohols indicates that these compounds can act as effective cosolvents, enhancing the solubility of both polar and non-polar solutes through their unique solvation properties [26]. The fluorinated segment can interact favorably with non-polar regions while the amino and hydroxyl groups maintain interactions with polar environments [27].

Solubility Parameters

The estimated Hansen solubility parameters for 3-amino-1,1-difluorobutan-2-ol suggest moderate dispersion forces (δD ≈ 16-18 MPa½), significant polarity (δP ≈ 8-12 MPa½), and strong hydrogen bonding capacity (δH ≈ 12-16 MPa½) [15] [24]. These parameters indicate optimal solubility in solvents with similar cohesive energy profiles, including lower alcohols, glycols, and aqueous solutions [15] [25].